N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-14(16-12-5-7-21-17-12)10-3-4-13(15-8-10)20-9-11-2-1-6-19-11/h3-5,7-8,11H,1-2,6,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFDJFHTVCSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Nicotinamide Core Formation: The nicotinamide core can be synthesized via a condensation reaction between nicotinic acid and ammonia or an amine derivative.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through an etherification reaction, where a tetrahydrofuran-2-yl methanol reacts with the nicotinamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Cancer Treatment
Research indicates that NNMT inhibitors, including N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, may enhance the efficacy of cancer therapies by:
- Increasing Nicotinamide Levels : Elevated nicotinamide can improve cellular NAD+ levels, promoting better cellular repair mechanisms and apoptosis in cancer cells .
- Synergistic Effects with Chemotherapy : Studies have shown that NNMT inhibition can sensitize cancer cells to conventional chemotherapeutic agents .
Metabolic Disorders
In metabolic research, the compound shows promise in:
- Weight Management : Inhibiting NNMT has been associated with enhanced energy expenditure and reduced lipid accumulation in adipose tissues .
- Improving Insulin Sensitivity : By modulating nicotinamide levels, it may improve insulin sensitivity and glucose metabolism, potentially benefiting patients with type 2 diabetes .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
| Study | Findings | Application |
|---|---|---|
| Mills et al. (2016) | Demonstrated that NNMT knockdown increases energy expenditure and reduces lipid accumulation | Potential for obesity treatment |
| Qiu et al. (2023) | Found that NAD+ precursors improved vascular function in hypertensive patients | Cardiovascular health benefits |
| MDPI Study (2021) | Identified novel inhibitors with high selectivity for NNMT | Cancer therapy development |
Mechanism of Action
The mechanism of action of N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring and tetrahydrofuran moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Nicotinamide Derivatives with Heterocyclic Substituents
Key Analogue: 2-[(6-Methylbenzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides ()
- Structural Differences: The benzothiazole-amino group replaces the isoxazole in the target compound. A thiazolidinone ring is present instead of the tetrahydrofuran methoxy group.
- Functional Implications: The benzothiazole moiety may enhance π-π stacking interactions with microbial targets, contributing to antimicrobial activity against S. aureus and E. coli .
Key Analogue: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamides ()
- Structural Differences :
- A benzothiazole ring with a trifluoromethyl group replaces the isoxazole.
- The acetamide backbone differs from the nicotinamide core.
- Functional Implications: The electron-withdrawing trifluoromethyl group may improve metabolic stability and membrane permeability .
Compounds with Tetrahydrofuran-Based Substituents
Key Analogue: Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) ()
- Structural Differences :
- The tetrahydrofuran-2-yl methoxy group in the target compound contrasts with cyprofuram’s tetrahydro-2-oxo-3-furanyl carboxamide.
- Functional Implications :
Comparative Data Table
Discussion of Structural-Activity Relationships (SAR)
- Isoxazole vs. Benzothiazole :
- Tetrahydrofuran Methoxy Group :
Biological Activity
N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, identified by its CAS number 2034388-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.29 g/mol. Its structure features an isoxazole ring and a tetrahydrofuran moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034388-43-5 |
| Molecular Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 289.29 g/mol |
| Chemical Structure | Structure |
This compound exhibits various biological activities that are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It interacts with cellular receptors that regulate signal transduction processes, influencing cellular responses.
- Gene Expression Alteration : The compound may affect the expression of genes associated with cell growth and apoptosis.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Anticancer Activity : Studies have demonstrated its potential as an anticancer agent by modulating immune responses and inhibiting tumor growth.
- Anti-inflammatory Properties : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary studies suggest activity against various pathogens, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of isoxazole derivatives, including this compound. For instance:
- A study published in Journal of Medicinal Chemistry explored various isoxazole derivatives and their IC₅₀ values against specific targets, revealing that modifications in the structure significantly influenced their biological activity .
- Another study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Summary of Research Findings
Q & A
Basic: How can researchers optimize the synthesis of N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning with attention to solvent polarity, temperature control, and catalyst selection. For example:
- Coupling Reactions : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency between the isoxazole and nicotinamide moieties .
- Protection/Deprotection Strategies : Protect reactive groups (e.g., THF methoxy) during intermediate steps using tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity crystals (>95%) .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (400–600 MHz) in deuterated DMSO or CDCl to confirm connectivity, with DEPT-135 for distinguishing CH, CH, and CH groups .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode provides accurate molecular weight confirmation (error < 2 ppm) .
- X-ray Crystallography : Solve single-crystal structures using SHELXL for refinement, ensuring R-factor < 0.05 and validation via PLATON .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HCT116, HEK293) to identify concentration-dependent activity shifts .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm whether observed effects (e.g., apoptosis) are mediated by nicotinamide phosphoribosyltransferase (NAMPT) or off-target interactions .
- Meta-Analysis : Compare assay conditions (e.g., serum concentration, incubation time) across studies to identify confounding variables .
Advanced: What computational approaches predict the compound’s interaction with biological targets like ATX or NAMPT?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATX (PDB: 2XRG) or NAMPT (PDB: 4NBS), prioritizing poses with lowest ∆G values .
- MD Simulations : Run 100 ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) and identify key residues (e.g., His191 in ATX) for mutagenesis studies .
- QSAR Modeling : Develop models using MOE or RDKit to correlate substituent effects (e.g., THF methoxy position) with inhibitory activity .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr incubation; validate via Annexin V/PI staining for apoptosis .
- Enzyme Inhibition : Fluorescence-based ATX inhibition assays (λ=360 nm, λ=460 nm) using FS-3 substrate to measure IC .
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) to guide formulation .
Advanced: How to design experiments to elucidate the mechanism of action involving redox modulation or kinase inhibition?
Methodological Answer:
- Redox Profiling : Measure intracellular ROS levels via DCFH-DA fluorescence and correlate with NAD/NADH ratios using enzymatic cycling assays .
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, PI3K) in competitive binding assays (KINOMEscan) at 1 µM compound concentration .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (10x coverage) to identify differentially expressed pathways (e.g., NF-κB, mTOR) .
Basic: What stability considerations are critical under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and 40°C/75% RH for 14 days; monitor degradation via HPLC-PDA (λ=254 nm) .
- Photostability : Conduct ICH Q1B testing under UV (320–400 nm) and visible light to identify photodegradants requiring light-protected storage .
Advanced: How can researchers address low aqueous solubility during preclinical testing?
Methodological Answer:
- Nanoparticle Formulation : Prepare PLGA nanoparticles (200 nm size via nanoprecipitation) with >80% encapsulation efficiency; characterize via DLS and TEM .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent drop grinding to enhance solubility by 5–10 fold .
- Prodrug Design : Synthesize phosphate or PEGylated derivatives to improve bioavailability; validate hydrolysis kinetics in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
